molecular formula C9H7F2N3O B2411370 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine CAS No. 1512408-08-0

5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine

Cat. No.: B2411370
CAS No.: 1512408-08-0
M. Wt: 211.172
InChI Key: BPAKKPGGEYDIJW-UHFFFAOYSA-N
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Description

5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a difluorophenyl group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-difluorobenzylamine with cyanogen bromide to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding oxadiazole N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is unique due to its specific combination of the difluorophenyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-[(2,4-difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)14-15-8/h1-2,4H,3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAKKPGGEYDIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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